(Nonafluoro-t-butoxy)acetic acid
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Overview
Description
(Nonafluoro-t-butoxy)acetic acid is a fluoroalkyl ether carboxylic acid characterized by the presence of a nonafluoro-tert-butoxy group attached to an acetic acid moiety. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluoro-t-butoxy)acetic acid typically involves the reaction of sodium nonafluoro-tert-butoxide with an appropriate acetic acid derivative. One common method is the reaction of sodium nonafluoro-tert-butoxide with ethyl bromoacetate, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Nonafluoro-t-butoxy)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The nonafluoro-tert-butoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the nonafluoro-tert-butoxy group under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Various fluoroalkyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Nonafluoro-t-butoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorous compounds and as a reagent in fluorous biphasic systems.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of (Nonafluoro-t-butoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of chemical reactivity. The nonafluoro-tert-butoxy group can also influence the compound’s solubility and partitioning behavior in various solvents, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Perfluoro-tert-butyl alcohol: Similar in structure but lacks the acetic acid moiety.
Hexafluoroacetone: Contains a fluoroalkyl group but differs in functional groups.
Trifluoroacetic acid: A simpler fluoroalkyl carboxylic acid with fewer fluorine atoms.
Uniqueness
(Nonafluoro-t-butoxy)acetic acid is unique due to its combination of a highly fluorinated tert-butoxy group and an acetic acid moiety. This structure imparts distinct properties such as high thermal stability, chemical inertness, and the ability to participate in a wide range of chemical reactions. Its high fluorine content also makes it particularly useful in fluorous chemistry and related applications.
Properties
IUPAC Name |
2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O3/c7-4(8,9)3(5(10,11)12,6(13,14)15)18-1-2(16)17/h1H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOWTOMIZRAIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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